Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-
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Overview
Description
Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a peptide compound composed of five amino acids: glycine, L-serine, L-tyrosine, L-tryptophan, and L-isoleucine This compound is a part of a larger class of peptides known for their biological activity and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, L-tryptophan, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives or other chemical reagents under mild conditions.
Major Products Formed
Oxidation: Dityrosine or other oxidized products.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids or chemical groups.
Scientific Research Applications
Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of peptides in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as in drug development or as biomarkers.
Industry: Utilizing peptides in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The specific molecular targets and pathways depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycyl-L-arginylglycyl-L-α-aspartyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-seryl-L-leucyl-L-α-aspartyl-L-threonyl-L-glutamine
Uniqueness
Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which determines its structure and biological activity
This detailed article provides an overview of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
351881-10-2 |
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Molecular Formula |
C31H40N6O8 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H40N6O8/c1-3-17(2)27(31(45)34-15-26(40)41)37-30(44)25(13-19-14-33-23-7-5-4-6-21(19)23)36-29(43)24(35-28(42)22(32)16-38)12-18-8-10-20(39)11-9-18/h4-11,14,17,22,24-25,27,33,38-39H,3,12-13,15-16,32H2,1-2H3,(H,34,45)(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t17-,22-,24-,25-,27-/m0/s1 |
InChI Key |
VJKQWQSIYVQVNS-NSUQZGLTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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